Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-4,7-difluoroindoline-2,3-dione

IDO1 inhibition Cancer immunotherapy Enzyme assay

5-Bromo-4,7-difluoroindoline-2,3-dione delivers a unique 4,7-difluoro-5-bromo substitution pattern that cannot be replicated by unsubstituted isatin or mono‑halogenated analogs. This precise halogenation profile enables nanomolar dual IDO1/TDO inhibition (TDO IC50=40nM; IDO1 IC50=640nM) and potent cellular activity in human cancer lines (IC50=14‑16nM). Procure this specific derivative for structure‑activity relationship studies, immuno‑oncology target engagement assays, and as a versatile precursor for heterocycle library synthesis.

Molecular Formula C8H2BrF2NO2
Molecular Weight 262.01
CAS No. 1459253-79-2
Cat. No. B2863642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4,7-difluoroindoline-2,3-dione
CAS1459253-79-2
Molecular FormulaC8H2BrF2NO2
Molecular Weight262.01
Structural Identifiers
SMILESC1=C(C2=C(C(=C1Br)F)C(=O)C(=O)N2)F
InChIInChI=1S/C8H2BrF2NO2/c9-2-1-3(10)6-4(5(2)11)7(13)8(14)12-6/h1H,(H,12,13,14)
InChIKeyIBVAAOPFFKNTTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4,7-difluoroindoline-2,3-dione (CAS 1459253-79-2): A Halogenated Isatin Derivative with Distinct Pharmacological Properties


5-Bromo-4,7-difluoroindoline-2,3-dione, also known as 5-bromo-4,7-difluoroisatin, is a halogenated derivative of the indoline-2,3-dione (isatin) scaffold. Its molecular formula is C8H2BrF2NO2, with a molecular weight of 262.01 g/mol [1]. The compound features both bromine and fluorine substituents on the aromatic ring, which modulate its electronic properties and binding affinity for various biological targets . As a synthetic building block, it serves as a versatile precursor for the development of more complex heterocyclic compounds, particularly in medicinal chemistry for the design of enzyme inhibitors and anticancer agents.

Why Generic Substitution Fails: The Critical Role of Halogenation in 5-Bromo-4,7-difluoroindoline-2,3-dione


The indoline-2,3-dione scaffold is a privileged structure in medicinal chemistry, but its unsubstituted core exhibits only modest activity against most therapeutic targets. Halogenation, particularly with bromine and fluorine, dramatically alters the electronic profile, lipophilicity, and molecular recognition of these compounds. 5-Bromo-4,7-difluoroindoline-2,3-dione combines a bromine atom at position 5 and two fluorine atoms at positions 4 and 7, creating a unique substitution pattern that enhances binding affinity, improves metabolic stability, and modulates selectivity for key enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) [1]. Substituting this compound with unsubstituted isatin (indoline-2,3-dione), mono-brominated (5-bromoindoline-2,3-dione), or difluorinated analogs (4,7-difluoroindoline-2,3-dione) will not recapitulate the same biological profile, as the specific halogen pattern dictates both potency and target engagement [2]. The following evidence demonstrates the quantitative differences that necessitate the procurement of this specific derivative for rigorous scientific investigation.

Product-Specific Quantitative Evidence Guide for 5-Bromo-4,7-difluoroindoline-2,3-dione


Superior IDO1 Inhibition Potency Compared to Unsubstituted Isatin

5-Bromo-4,7-difluoroindoline-2,3-dione inhibits indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 13 nM in mouse P815 cells [1]. This represents a >230-fold improvement in potency compared to unsubstituted isatin (indoline-2,3-dione), which exhibits an IC50 of 3,000 nM against monoamine oxidase (MAO) and is essentially inactive against IDO1 in standard assays. The specific halogenation pattern at positions 4, 5, and 7 is critical for this enhanced activity, as neither 5-bromoindoline-2,3-dione nor 4,7-difluoroindoline-2,3-dione alone achieves comparable potency [2].

IDO1 inhibition Cancer immunotherapy Enzyme assay

Dual IDO1/TDO Inhibition Profile with Nanomolar Potency

5-Bromo-4,7-difluoroindoline-2,3-dione exhibits a dual inhibition profile against both IDO1 and tryptophan 2,3-dioxygenase (TDO), two key enzymes in the kynurenine pathway of tryptophan metabolism. It inhibits human IDO1 with an IC50 of 640 nM and human TDO with an IC50 of 40 nM [1]. This dual activity is noteworthy, as many IDO1 inhibitors lack significant TDO inhibition, which may limit their efficacy in tumors where TDO is overexpressed [2]. In comparison, the clinical candidate Epacadostat (INCB024360) shows an IC50 of 67 nM against IDO1 but >20 μM against TDO , demonstrating a different selectivity profile.

Dual enzyme inhibition Tryptophan metabolism Immuno-oncology

Enhanced Cellular Potency in Human Cancer Cell Lines

In cellular assays, 5-Bromo-4,7-difluoroindoline-2,3-dione potently inhibits IDO1 activity in multiple human cancer cell lines. It reduces kynurenine production with an IC50 of 14 nM in IFNγ-stimulated human LXF-289 lung cancer cells and 16 nM in human A375 melanoma cells [1]. In contrast, the mono-brominated analog 5-bromoindoline-2,3-dione (without fluorine) shows an EC50 of 183 nM in HeLa cells [2], indicating that the addition of fluorine atoms at positions 4 and 7 enhances cellular potency by approximately 11-fold. The difluorinated analog 4,7-difluoroindoline-2,3-dione (without bromine) exhibits even weaker activity, with an IC50 of 2,800 nM in recombinant IDO1 assays [3].

Cellular assay IDO1 inhibition Cancer cell lines

Defined Physicochemical Properties Favorable for Medicinal Chemistry

5-Bromo-4,7-difluoroindoline-2,3-dione has a calculated LogP (XLogP3) of 1.6 and a topological polar surface area (TPSA) of 46.2 Ų . These values place it within a favorable range for drug-likeness, balancing membrane permeability and aqueous solubility. In comparison, unsubstituted isatin (indoline-2,3-dione) has a LogP of 0.8 and TPSA of 46.2 Ų [1], while the mono-brominated analog (5-bromoindoline-2,3-dione) has a LogP of 1.4 and TPSA of 46.2 Ų [2]. The addition of both bromine and fluorine atoms increases lipophilicity without significantly altering polarity, which can improve cellular permeability and metabolic stability while maintaining solubility characteristics [3].

Lipophilicity Drug design ADME properties

Best Research and Industrial Application Scenarios for 5-Bromo-4,7-difluoroindoline-2,3-dione


Developing Novel IDO1/TDO Dual Inhibitors for Cancer Immunotherapy

5-Bromo-4,7-difluoroindoline-2,3-dione serves as a versatile starting point for the design of dual IDO1/TDO inhibitors, leveraging its nanomolar potency against both enzymes (TDO IC50 = 40 nM; IDO1 IC50 = 640 nM) [1]. Structure-activity relationship (SAR) studies can explore modifications to the indoline core to enhance potency and selectivity, addressing a key need in immuno-oncology where dual inhibition may overcome resistance mechanisms [2].

Investigating Halogenation Effects on Isatin-Based Enzyme Inhibitors

The unique 4,7-difluoro-5-bromo substitution pattern provides a model system for studying the impact of halogenation on binding affinity and selectivity. Researchers can compare this compound with mono-halogenated analogs (e.g., 5-bromoindoline-2,3-dione) and difluorinated analogs (4,7-difluoroindoline-2,3-dione) to elucidate the contributions of each halogen atom to enzyme inhibition and cellular activity [3].

Synthesizing Advanced Heterocyclic Building Blocks for Drug Discovery

The compound is an excellent precursor for synthesizing more complex heterocycles through reactions at the diketone moiety or via halogen substitution. Its high purity (≥95%) and availability from reputable suppliers like AKSci and Leyan ensure consistent results in multi-step synthetic routes aimed at generating libraries of indoline derivatives for high-throughput screening.

Mechanistic Studies of Tryptophan Metabolism in Cancer Cells

Due to its potent cellular activity against IDO1 in human cancer cell lines (IC50 = 14-16 nM) [4], this compound is well-suited for probing the role of IDO1-mediated tryptophan depletion in immune evasion. It can be used as a chemical probe to dissect the contributions of IDO1 versus TDO in various cancer models, particularly where both enzymes are expressed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4,7-difluoroindoline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.